N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1217862-68-4
VCID: VC2814908
InChI: InChI=1S/C15H18N4O2S/c1-21-12-4-2-11(3-5-12)17-13(20)15-19-18-14(22-15)10-6-8-16-9-7-10/h2-5,10,16H,6-9H2,1H3,(H,17,20)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

CAS No.: 1217862-68-4

Cat. No.: VC2814908

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide - 1217862-68-4

Specification

CAS No. 1217862-68-4
Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Standard InChI InChI=1S/C15H18N4O2S/c1-21-12-4-2-11(3-5-12)17-13(20)15-19-18-14(22-15)10-6-8-16-9-7-10/h2-5,10,16H,6-9H2,1H3,(H,17,20)
Standard InChI Key RNIVJICSUXETNY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3

Introduction

Chemical Structure and Properties

N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide features a 1,3,4-thiadiazole core with two key substituents: a 4-methoxyphenyl group connected via an amide bond at the 2-position and a piperidin-4-yl group attached to the 5-position of the thiadiazole ring. This structural arrangement contributes to the compound's unique chemical behavior and biological interactions.

The compound contains several key structural elements that influence its properties:

  • The 1,3,4-thiadiazole heterocyclic ring containing two nitrogen atoms and one sulfur atom

  • An amide bond (-CONH-) connecting the thiadiazole ring to the methoxyphenyl group

  • A methoxy group (-OCH3) on the phenyl ring that enhances lipophilicity

  • A piperidine ring that can participate in hydrogen bonding and ionic interactions

Physical and Chemical Properties

The key physicochemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number1217862-68-4
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
IUPAC NameN-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Standard InChIInChI=1S/C15H18N4O2S/c1-21-12-4-2-11(3-5-12)17-13(20)15-19-18-14(22-15)10-6-8-16-9-7-10/h2-5,10,16H,6-9H2,1H3,(H,17,20)
Standard InChIKeyRNIVJICSUXETNY-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCNCC3
PubChem Compound ID46318363

The compound's structure suggests moderate lipophilicity due to the methoxy group and the heterocyclic rings, which could influence its pharmacokinetic properties including absorption and distribution in biological systems.

Biological Significance

The biological importance of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is closely tied to the general properties of 1,3,4-thiadiazole derivatives, which have demonstrated significant pharmacological potential.

Anticancer Properties

Thiadiazole derivatives have been extensively investigated for their anticancer activities against various cancer cell lines. The cytotoxic properties of these compounds make them potential candidates for anticancer drug development .

Several thiadiazole derivatives have demonstrated significant anticancer activities:

  • Inhibition of Ehrlich's Ascites Carcinoma cells

  • Suppression of lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines

  • Activity against breast cancer (MCF-7) cells with IC50 values in the low micromolar range

  • Inhibition of tubulin polymerization, a potential mechanism for anticancer activity

The presence of the methoxyphenyl group in N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is particularly noteworthy, as similar compounds with methoxy substituents have shown enhanced anticancer activity. For instance, studies have shown that compounds with 4-methoxyphenyl substituents exhibited better cytotoxic activity against SK-OV-3 cell lines with IC50 values around 19.5 μM .

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives including those with structures similar to N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide have demonstrated:

  • Antimicrobial properties against various bacteria and fungi

  • Anti-inflammatory effects through multiple pathways

  • Antioxidant activities

  • Potential applications in treating metabolic disorders

The specific biological profile of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide would need to be determined through targeted biological assays, but its structural features suggest promising therapeutic potential .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide and related compounds provides valuable insights into how structural modifications might influence biological activity.

Comparison with Related Derivatives

Several structural analogs of N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide have been synthesized and studied:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamideC15H18N4O2S318.4Base compound
N-(4-methoxyphenyl)-5-[1-(3-methylbenzene-1-sulfonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamideC22H24N4O4S2472.58Additional methylbenzene-1-sulfonyl group on the piperidine
N-(4-methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1,3,4-thiadiazole-2-carboxamideC25H28N4O4S480.59Additional (4-methoxyphenyl)propanoyl group on the piperidine

Impact of Structural Modifications

Research on thiadiazole derivatives has revealed several important SAR patterns:

  • The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences cytotoxic activity

  • Compounds with methoxy groups in phenyl rings often show enhanced anticancer activity against various cell lines

  • The position of substituents on the piperidine ring can affect binding to biological targets

  • The presence of electron-donating groups like methoxy can enhance lipophilicity and improve membrane permeability

These SAR observations suggest that specific modifications to the N-(4-methoxyphenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide structure could potentially enhance or modulate its biological activities .

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